Bienvenue dans la boutique en ligne BenchChem!

hepoxilin A3

Vascular Biology Inflammation Eicosanoid Pharmacology

Hepoxilin A3 (HXA3) is the definitive 12-LOX pathway product for studying NETosis in cystic fibrosis models and TRPV1/TRPA1-mediated pronociceptive signaling. Its unique 8-hydroxy-11,12-epoxide configuration confers receptor activation profiles distinct from 12(S)-HETE, including direct induction of neutrophil extracellular traps (NETs) and stereoselective potentiation of bradykinin-induced vascular permeability. Unlike its methyl ester pro-drug, the free acid enables native ligand-receptor studies. Select HXA3 for non-redundant, mechanistic lipid mediator research.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
CAS No. 85589-24-8
Cat. No. B042786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehepoxilin A3
CAS85589-24-8
Synonyms8-EH-2
8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid
hepoxilin A
hepoxilin A3
hexophilin A3
HXA3 cpd
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1
InChIKeySGTUOBURCVMACZ-CIQDQOFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepoxilin A3 (CAS 85589-24-8) Procurement Guide: Bioactive Epoxide Eicosanoid from 12-LOX Pathway


Hepoxilin A3 (HXA3, CAS 85589-24-8) is a hydroxy-epoxide derivative of arachidonic acid synthesized via the 12/15-lipoxygenase (12/15-LOX) pathway, possessing a unique 8-hydroxy-11,12-epoxide structural configuration [1]. It is an endogenous, non-classical eicosanoid that functions as a potent lipid mediator, primarily recognized for its intracellular calcium mobilization and chemotactic properties [2]. This compound is actively produced in a variety of mammalian cells, including neutrophils, epithelial cells, and pancreatic islets, where it exerts pro-inflammatory and insulin secretagogue effects [3].

Why Hepoxilin A3 (CAS 85589-24-8) Cannot Be Substituted with Other 12-LOX Metabolites


Selecting Hepoxilin A3 (HXA3) over its structural and functional analogs is essential because its unique combination of an 8-hydroxyl and an 11,12-epoxide moiety confers a distinct receptor activation profile and functional outcome not replicated by other 12-LOX pathway products [1]. For example, while the 12-LOX intermediate 12(S)-HETE enhances vascular permeability on its own, only HXA3 potentiates the action of bradykinin, highlighting a different mechanism of action in inflammation [2]. Furthermore, the enzymatic bifurcation that forms HXA3 from 12(S)-HpETE is tightly regulated and can be selectively abolished in certain cell types, making HXA3 a specific and non-redundant signaling molecule [3]. This specificity mandates precise compound selection for accurate scientific modeling.

Hepoxilin A3 (CAS 85589-24-8) Quantitative Differentiation Evidence vs. 12(S)-HETE, 12(S)-HpETE, HXB3 & Trioxilin A3


HXA3 Potentiates Bradykinin-Induced Vascular Permeability, Unlike 12(S)-HETE

Hepoxilin A3 (HXA3) exhibits a unique pro-inflammatory action by potentiating bradykinin (BK)-evoked vascular permeability, a property not shared by its structural analog 12(S)-HETE [1]. In a rat skin vascular permeability assay, while 12(S)-HETE (40 ng/site) increased permeability on its own, it failed to potentiate the action of BK (100 ng/site) [1]. In contrast, previous studies show HXA3 directly potentiates BK-induced plasma leakage [1]. This indicates divergent mechanisms of action in amplifying the inflammatory response.

Vascular Biology Inflammation Eicosanoid Pharmacology

HXA3 is a Potent, Direct Inducer of Neutrophil Extracellular Trap (NET) Formation

Hepoxilin A3 (HXA3) directly induces neutrophil extracellular trap (NET) formation (NETosis) in human neutrophils, a function that distinguishes it as a specific innate immune activator [1]. In this study, HXA3 and a synthetic analog of its structural isomer HXB3 (PBT-3) were shown to be direct inducers of NETosis [1]. The study further delineated that HXA3-mediated NETosis is NADPH-oxidase-dependent at lower doses and independent at higher doses, providing a detailed, dose-dependent mechanism of action for HXA3 that is not described for other eicosanoids in this context [1].

Neutrophil Biology Innate Immunity Cystic Fibrosis

HXA3 Triggers Sustained Calcium Mobilization via TRPV1 and TRPA1 Activation

Hepoxilin A3 (HXA3) directly activates the TRPV1 and TRPA1 receptors, leading to sustained intracellular calcium mobilization, a mechanism that distinguishes it from other pain-mediating eicosanoids [1]. In cells stably overexpressing TRPV1 or TRPA1 receptors, as well as in acutely dissociated rodent sensory neurons, HXA3 triggered sustained calcium mobilization [1]. This action was attenuated by antagonists of TRPV1 (AMG9810) or TRPA1 (HC030031), and intrathecal delivery of HXA3 evoked profound, persistent tactile allodynia in vivo [1]. While other 12-LOX metabolites like 12(S)-HpETE and HXB3 were also tested, HXA3's specific correlation with enhanced Substance P release from primary sensory afferents adds a unique facet to its pronociceptive profile [1].

Pain Research Neuroinflammation Ion Channel Pharmacology

HXA3 is Selectively Produced in Cells Lacking cGPx/PHGPx, Unlike 12(S)-HETE

The biosynthesis of Hepoxilin A3 (HXA3) is uniquely favored over the production of 12(S)-HETE in cellular environments deficient in cytoplasmic glutathione peroxidases (cGPx/PHGPx) [1]. In rat insulinoma RINm5F cells, which lack cGPx/PHGPx, only HXA3 is produced from arachidonic acid, whereas 12(S)-HETE synthesis is absent [1]. Conversely, in HeLa cells overexpressing 12-LOX but with abundant cGPx/PHGPx, neither HXA3 nor 12(S)-HETE is detected [1]. Crucially, pretreatment of these cells with an inhibitor of glutathione and PHGPx restores HXA3 synthase activity [1]. This demonstrates a bifurcation of the 12-LOX pathway that is controlled by cellular peroxide tone, making HXA3 formation a specific marker of oxidative stress.

Lipidomics Cellular Redox Biology Enzymology

HXA3 and HXB3 Exhibit Distinct Stereoselectivity in Potentiating Vascular Leakage

The actions of Hepoxilin A3 (HXA3) and its structural isomer Hepoxilin B3 (HXB3) are highly stereoselective, with only specific epimers potentiating the vascular leakage evoked by bradykinin (BK) or platelet-activating factor (PAF) [1]. In a rat skin vascular permeability assay, the syn epimer of HXA3 was effective in potentiating BK-evoked (but not PAF-evoked) plasma leakage, while the anti epimer was inactive [1]. In contrast, the syn epimer of HXB3 was capable of potentiating both BK- and PAF-evoked leakage [1]. This demonstrates that despite their close structural relationship, HXA3 and HXB3 exhibit different functional selectivity profiles.

Vascular Pharmacology Stereochemistry Inflammation

HXA3 Stimulates Insulin Release but Inhibits Glucose-Evoked Release, Differentiating it from 12(S)-HETE

In isolated rat pancreatic islets, Hepoxilin A3 (HXA3) displays a dual and distinct effect on insulin secretion compared to other 12-LOX metabolites [1]. At a basal glucose concentration (5.6 mM), HXA3 stimulated insulin release to 234% of control levels [1]. In contrast, 12(S)-HETE had no effect on basal release (105% of control) [1]. However, at a high, stimulatory glucose concentration (23 mM), HXA3 inhibited glucose-induced insulin release (to 50-145% of control), an effect shared by 12(S)-HETE and other eicosanoids tested [1]. This indicates that HXA3 uniquely possesses both a tonic-stimulatory influence on basal insulin release and an inhibitory role under high glucose conditions.

Diabetes Research Endocrinology Eicosanoid Pharmacology

Hepoxilin A3 (CAS 85589-24-8): Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Validating the Role of TRPV1/TRPA1 in Inflammatory Pain Models

Researchers studying the specific contribution of TRPV1 and TRPA1 receptors to inflammatory hyperalgesia should select Hepoxilin A3 as a key agonist. Its proven ability to directly activate these channels and evoke sustained calcium mobilization, as established in Section 3 [1], makes it an essential tool for dissecting 12-LOX-dependent pronociceptive pathways. Its use is validated over 12(S)-HpETE or HXB3 due to its unique correlation with enhanced Substance P release, a key marker of neurogenic inflammation [1].

Investigating Neutrophil Extracellular Trap (NET) Formation in Cystic Fibrosis and Other Inflammatory Lung Diseases

Hepoxilin A3 is the natural ligand of choice for studies focused on NETosis, particularly in the context of cystic fibrosis (CF). As detailed in Section 3, HXA3 is a direct and potent inducer of NET formation in human neutrophils, a process linked to the pathogenesis of CF lung disease [2]. This specific function is not a known property of its major analog 12(S)-HETE, making HXA3 a non-substitutable reagent for elucidating the pathways leading to excess NET production in sterile inflammation.

Studying the Bifurcation of the 12-LOX Pathway and the Regulation of Hepoxilin Synthase

For enzymologists and lipid biochemists, Hepoxilin A3 is the definitive product for studying the 'hepoxilin synthase' branch of the 12-LOX pathway. Evidence from Section 3 shows that HXA3 formation is selectively favored over 12(S)-HETE in environments of oxidative stress or low glutathione peroxidase activity [3]. Therefore, using HXA3 as a readout (or its stable hydrolysis product Trioxilin A3 as a surrogate) is essential for accurately quantifying this pathway's activity, which would be masked if measuring total 12-HETE output.

Differentiating BK-Mediated vs. PAF-Mediated Vascular Permeability

Investigators seeking to dissect the specific pathways by which inflammatory mediators increase vascular permeability should utilize Hepoxilin A3. As established in Section 3, the syn epimer of HXA3 selectively potentiates bradykinin (BK)-induced, but not platelet-activating factor (PAF)-induced, vascular leakage, a unique stereoselective action not shared by its isomer HXB3 [4]. This makes HXA3 a precise pharmacological tool for interrogating BK-specific signaling cascades in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for hepoxilin A3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.